molecular formula C12H16N2O2 B13951128 4-(5-Ethylpyrimidin-2-yloxy)cyclohexanone

4-(5-Ethylpyrimidin-2-yloxy)cyclohexanone

Cat. No.: B13951128
M. Wt: 220.27 g/mol
InChI Key: UOMBQVCUQLAOLQ-UHFFFAOYSA-N
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Description

4-(5-Ethylpyrimidin-2-yloxy)cyclohexanone is a chemical compound with the molecular formula C12H16N2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Ethylpyrimidin-2-yloxy)cyclohexanone typically involves the reaction of 5-ethylpyrimidin-2-ol with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-Ethylpyrimidin-2-yloxy)cyclohexanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(5-Ethylpyrimidin-2-yloxy)cyclohexanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(5-Ethylpyrimidin-2-yloxy)cyclohexanone involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Ethylpyrimidin-2-yloxy)cyclohexanol: A similar compound with an additional hydroxyl group.

    5-Ethylpyrimidin-2-ol: The parent compound without the cyclohexanone moiety.

Uniqueness

4-(5-Ethylpyrimidin-2-yloxy)cyclohexanone is unique due to its specific structure, which combines the properties of both pyrimidine and cyclohexanone. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

4-(5-ethylpyrimidin-2-yl)oxycyclohexan-1-one

InChI

InChI=1S/C12H16N2O2/c1-2-9-7-13-12(14-8-9)16-11-5-3-10(15)4-6-11/h7-8,11H,2-6H2,1H3

InChI Key

UOMBQVCUQLAOLQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCC(=O)CC2

Origin of Product

United States

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